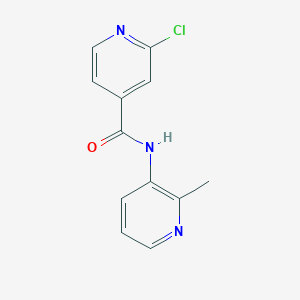
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide” is a chemical compound with the molecular formula C12H9Cl2N3O . It’s a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide” consists of a pyridine ring with various substitutions . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc., but such data is not available in the retrieved information.Scientific Research Applications
Improvement in Synthesis Processes
The synthesis of "2-Chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide" derivatives has been a subject of research to optimize reaction conditions for higher yield and purity. For instance, the synthesis of related compounds involved optimizing the molar ratio of reactants and reaction temperature, which resulted in a significant improvement in yield and purity (Yang-Heon Song, 2007).
Development of Novel Compounds
Research has also focused on the synthesis of various N-alkyl derivatives from related carboxamides, showcasing the versatility of these compounds in creating a diverse range of chemical entities. These compounds have been characterized using spectroscopic techniques, highlighting their potential in further scientific applications (Pan Qing-cai, 2011).
Coordination Chemistry
Studies on mononuclear titanium complexes containing aminopyridinato ligands have revealed the potential of related pyridine carboxamides in forming highly nitrogen-coordinated complexes. This research provides insights into the complex coordination chemistry of titanium with nitrogen-donor ligands, expanding the understanding of metal-ligand interactions (R. Kempe, P. Arndt, 1996).
Antimicrobial Activities
The antimicrobial activities of pyridine-bridged bis-carboxamide Schiff's bases, derived from similar compounds, have been investigated, revealing that many synthesized compounds exhibit significant activity against various bacterial strains. This research underscores the potential of these compounds in the development of new antibacterial agents (M. Al-Omar, A. Amr, 2010).
Advanced Synthesis Techniques
In addition to traditional synthesis methods, modern techniques such as microwave-assisted synthesis have been applied to the preparation of isothiazolopyridines, pyridothiazines, and pyridothiazepines from related compounds. This approach has demonstrated advantages in terms of higher yields and shorter reaction times, indicating the efficiency of modern synthesis techniques in the development of novel heterocyclic compounds (Ayman M. S. Youssef, Mohamed E. Azab, M. Youssef, 2012).
Future Directions
The future directions for “2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be interesting to explore its potential as a pharmaceutical agent .
properties
IUPAC Name |
2-chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-10(3-2-5-14-8)16-12(17)9-4-6-15-11(13)7-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXKBNUMGYFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-Difluorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2947434.png)
![3-[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2947436.png)
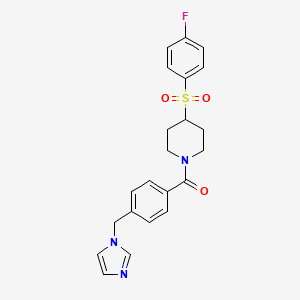
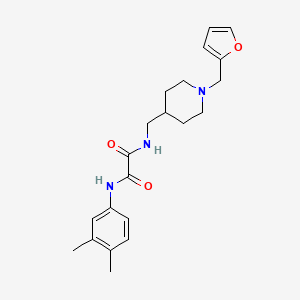
![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)

![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2947445.png)
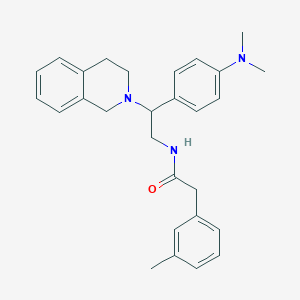
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B2947449.png)
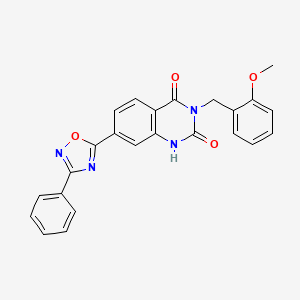
![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)
![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)